molecular formula C14H14ClNO B8091853 5-[4-(Chloromethyl)phenyl]-2-ethoxypyridine

5-[4-(Chloromethyl)phenyl]-2-ethoxypyridine

Cat. No.: B8091853
M. Wt: 247.72 g/mol
InChI Key: XVDPJYHHTPZQEZ-UHFFFAOYSA-N
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Description

5-[4-(Chloromethyl)phenyl]-2-ethoxypyridine is an organic compound characterized by a pyridine ring substituted with an ethoxy group at the 2-position and a 4-(chloromethyl)phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Chloromethyl)phenyl]-2-ethoxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-ethoxypyridine and 4-(chloromethyl)benzaldehyde.

    Grignard Reaction: A Grignard reagent is prepared from 4-(chloromethyl)benzaldehyde and magnesium in anhydrous ether. This reagent is then reacted with 2-ethoxypyridine to form the desired product.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the Grignard reagent. The reaction mixture is typically refluxed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.

    Catalysts and Solvents: Catalysts such as palladium or nickel may be used to enhance the reaction efficiency. Common solvents include tetrahydrofuran (THF) or diethyl ether.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Chloromethyl)phenyl]-2-ethoxypyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-[4-(azidomethyl)phenyl]-2-ethoxypyridine.

Scientific Research Applications

5-[4-(Chloromethyl)phenyl]-2-ethoxypyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[4-(Chloromethyl)phenyl]-2-ethoxypyridine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, affecting neurological processes.

Comparison with Similar Compounds

Similar Compounds

    5-[4-(Bromomethyl)phenyl]-2-ethoxypyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    5-[4-(Methyl)phenyl]-2-ethoxypyridine: Lacks the halogen atom, making it less reactive in certain substitution reactions.

    5-[4-(Hydroxymethyl)phenyl]-2-ethoxypyridine: Contains a hydroxymethyl group, which can participate in different types of chemical reactions.

Uniqueness

5-[4-(Chloromethyl)phenyl]-2-ethoxypyridine is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the chloromethyl group allows for versatile modifications, making it a valuable intermediate in organic synthesis.

Biological Activity

5-[4-(Chloromethyl)phenyl]-2-ethoxypyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of cancer therapy and neuropharmacology. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The chemical structure of this compound features a pyridine ring substituted with an ethoxy group and a chloromethylphenyl moiety. The synthesis typically involves nucleophilic substitution reactions, where the chloromethyl group can be modified to enhance biological activity.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown potent inhibition of receptor tyrosine kinases (RTKs), particularly VEGFR-2, which is crucial for tumor angiogenesis. In studies, compounds with the chloromethyl substitution demonstrated enhanced potency compared to standard treatments like sunitinib and erlotinib, with some exhibiting up to 9.4-fold greater activity against VEGFR-2 .

Table 1: Comparison of Potency Against VEGFR-2

CompoundPotency (IC50)Comparison to Sunitinib
This compound1.4-fold more potentYes
SunitinibReference-
Erlotinib9.4-fold less potentNo

Neuropharmacological Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may influence neuropharmacological pathways. Compounds with similar structural features have been investigated for their role as positive allosteric modulators (PAMs) at muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive function and neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationships (SAR)

The SAR studies on pyridine derivatives reveal that modifications at specific positions significantly affect biological activity. For example:

  • Chloromethyl Substitution : Enhances binding affinity to target receptors.
  • Ethoxy Group : Contributes to lipophilicity and overall bioavailability.

Table 2: Summary of SAR Findings

SubstituentEffect on Activity
ChloromethylIncreased potency against RTKs
EthoxyImproved solubility and bioavailability
Phenyl GroupModulates receptor selectivity

Case Studies

  • VEGFR Inhibition : A study demonstrated that the chloromethyl-substituted phenyl derivative exhibited significant inhibition of VEGFR-2 in vitro, suggesting potential for development as an anticancer agent .
  • Cognitive Enhancement : Another investigation into related compounds indicated that modifications could lead to improved cognitive function in animal models, supporting the hypothesis that these compounds could be beneficial in treating cognitive deficits .

Properties

IUPAC Name

5-[4-(chloromethyl)phenyl]-2-ethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-2-17-14-8-7-13(10-16-14)12-5-3-11(9-15)4-6-12/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDPJYHHTPZQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=CC=C(C=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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